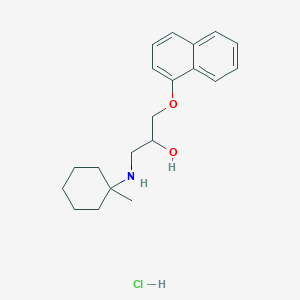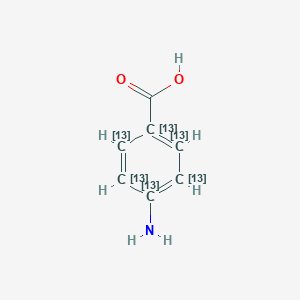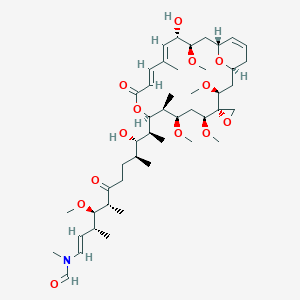
Tolytoxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tolytoxin is a naturally occurring compound that is extracted from the marine cyanobacterium, Lyngbya majuscula. It is a potent neurotoxin that has been found to have significant biochemical and physiological effects. Tolytoxin has been the subject of extensive scientific research due to its potential applications in medicine and biotechnology.
Mecanismo De Acción
Tolytoxin exerts its effects by binding to and inhibiting the activity of voltage-gated sodium channels in nerve cells. This leads to the disruption of nerve impulses and can result in paralysis or death.
Efectos Bioquímicos Y Fisiológicos
Tolytoxin has been found to have significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of tumors. Additionally, tolytoxin has been found to have antimicrobial activity against a wide range of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tolytoxin is a potent neurotoxin that can be difficult to work with in the laboratory. However, it has several advantages for use in experiments. Its potent activity and specificity for voltage-gated sodium channels make it a useful tool for studying the function of these channels in nerve cells. Additionally, tolytoxin has been found to have anti-tumor and antimicrobial activity, making it a potential candidate for the development of new drugs.
List of
Direcciones Futuras
1. Development of new drugs based on tolytoxin for the treatment of cancer and infectious diseases.
2. Investigation of the mechanism of action of tolytoxin on voltage-gated sodium channels.
3. Development of new methods for the synthesis of tolytoxin in the laboratory.
4. Investigation of the potential use of tolytoxin as a pesticide or herbicide.
5. Exploration of the potential use of tolytoxin in biotechnology, such as in the development of biosensors or bioelectronic devices.
Aplicaciones Científicas De Investigación
Tolytoxin has been the subject of extensive research due to its potential applications in medicine and biotechnology. Researchers have found that tolytoxin has potent anti-tumor activity and may be useful in the treatment of cancer. Additionally, tolytoxin has been found to have antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Propiedades
Número CAS |
127999-44-4 |
|---|---|
Nombre del producto |
Tolytoxin |
Fórmula molecular |
C46H75NO13 |
Peso molecular |
850.1 g/mol |
Nombre IUPAC |
N-[(E,3R,4R,5R,9S,10S,11S)-10-hydroxy-11-[(1S,3S,4S,5S,7R,8S,9R,12E,14E,16S,17R,19R)-16-hydroxy-3,5,7,17-tetramethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide |
InChI |
InChI=1S/C46H75NO13/c1-28-16-19-42(51)60-45(33(6)43(52)29(2)17-18-36(49)31(4)44(57-12)30(3)20-21-47(7)27-48)32(5)38(53-8)25-41(56-11)46(26-58-46)40(55-10)24-35-15-13-14-34(59-35)23-39(54-9)37(50)22-28/h13-14,16,19-22,27,29-35,37-41,43-45,50,52H,15,17-18,23-26H2,1-12H3/b19-16+,21-20+,28-22+/t29-,30+,31-,32-,33-,34-,35-,37-,38+,39+,40-,41-,43-,44+,45-,46-/m0/s1 |
Clave InChI |
FTGOWEQDZZMPNJ-GUMZKTDUSA-N |
SMILES isomérico |
C[C@H]1[C@@H](C[C@@H]([C@]2(CO2)[C@H](C[C@@H]3CC=C[C@H](O3)C[C@H]([C@H](/C=C(/C=C/C(=O)O[C@@H]1[C@@H](C)[C@H]([C@@H](C)CCC(=O)[C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC)O)\C)O)OC)OC)OC)OC |
SMILES |
CC1C(CC(C2(CO2)C(CC3CC=CC(O3)CC(C(C=C(C=CC(=O)OC1C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)OC)OC)OC)OC |
SMILES canónico |
CC1C(CC(C2(CO2)C(CC3CC=CC(O3)CC(C(C=C(C=CC(=O)OC1C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)OC)OC)OC)OC |
Sinónimos |
6-hydroxy-7-O-methylscytophycin B tolytoxin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



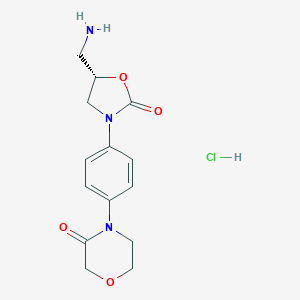
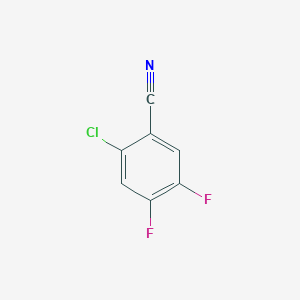
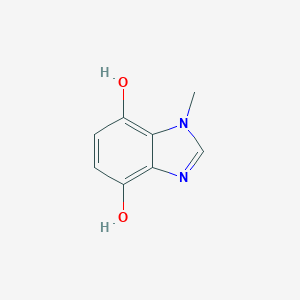
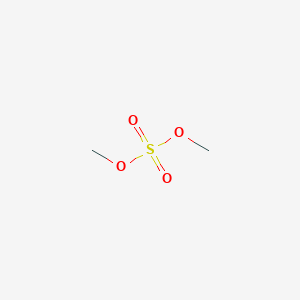
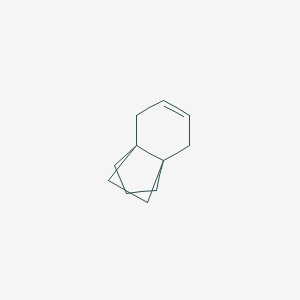
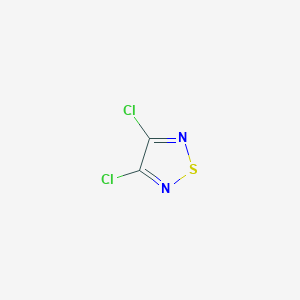
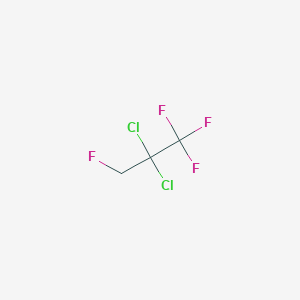
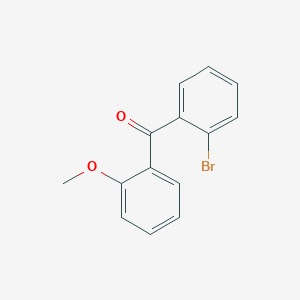
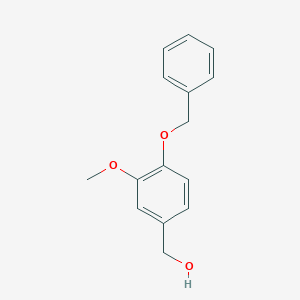
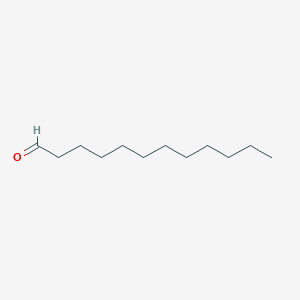
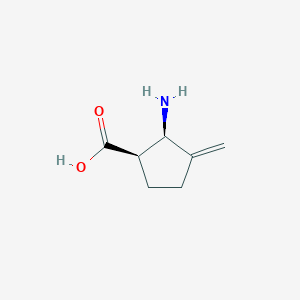
![8-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B139959.png)
